4-Hydroxy-6-methyl-3-nitro-2-pyridone
Overview
Description
4-Hydroxy-6-methyl-3-nitro-2-pyridone is a piperidone derivative . It is used as a reactant in the synthesis of various compounds .
Synthesis Analysis
This compound may be used as a reactant in the synthesis of pyridylthiazole derivative and 4-chloro-6-methyl-3-nitro-2-pyridone .Chemical Reactions Analysis
4-Hydroxy-6-methyl-3-nitro-2-pyridone is used as a reactant in the synthesis of pyridylthiazole derivative and 4-chloro-6-methyl-3-nitro-2-pyridone .Physical And Chemical Properties Analysis
The compound has a molecular formula of C6H6N2O4 and a molecular weight of 170.12 . It has a density of 1.6±0.1 g/cm3, a boiling point of 501.5±45.0 °C at 760 mmHg, and a flash point of 257.1±28.7 °C . It also has a molar refractivity of 39.5±0.3 cm3, a polar surface area of 99 Å2, and a molar volume of 107.6±3.0 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
4-Hydroxy-6-methyl-3-nitro-2-pyridone and its derivatives have been widely studied for their chemical properties and applications in synthesis. For instance, Dyadyuchenko et al. (2004) investigated the electrophilic and nucleophilic substitution under chlorination and nitration reactions for 6-hydroxy- and 6-methyl-substituted derivatives of pyridones, which are used as synthons in the synthesis of polyhalo- and nitro-substituted nicotinic acids and their amides (Dyadyuchenko, Strelkov, Mikhailichenko, & Zaplishny, 2004).
Biological and Medicinal Applications
4-Hydroxy-2-pyridones and their derivatives exhibit a range of biological effects. Kamali and Shahi (2022) highlighted their roles in chemical mediation between entomopathogenic fungi and insects and noted their properties including antifungal, antibiotic, insecticidal, cytotoxic, neurotoxic, antiproliferative, and antibacterial activities. These compounds are found in various natural products and are valuable in the discovery of new drug compounds (Kamali & Shahi, 2022).
Applications in Tuberculosis Treatment
Specifically, 4-Hydroxy-2-pyridones have shown promise in the treatment of multidrug-resistant Mycobacterium tuberculosis. Manjunatha et al. (2015) discovered that direct inhibitors of the mycobacterial protein InhA, derived from 4-hydroxy-2-pyridones, are active against multidrug-resistant tuberculosis strains. This offers a new path for tuberculosis treatment, especially in cases where traditional treatments are ineffective (Manjunatha et al., 2015).
Structural and Chemical Analysis
In the realm of chemical analysis, the structure of 4-hydroxy-6-methyl-2-pyridone has been characterized, providing a basis for understanding its reactivity and interactions with other chemicals. For instance, Chun-Shan Wang (1970) characterized the structure of 4-hydroxy-6-methyl-2-pyridone and studied its reactions with benzenesulfonyl chloride, revealing insights into the electrophilic attack patterns of these compounds (Chun-Shan Wang, 1970)
Safety And Hazards
The compound is considered hazardous. It may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .
properties
IUPAC Name |
4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2H,1H3,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKWTNPFTOEELW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715763 | |
Record name | 4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methyl-3-nitro-2-pyridone | |
CAS RN |
4966-90-9 | |
Record name | 4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-6-methyl-3-nitro-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.